Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H9F2NO4 and a molecular weight of 245.18 g/mol. This compound features a phenyl ring substituted at positions 4 and 5 with fluorine atoms and at position 2 with a nitro group, along with an ethyl acetate moiety. Its unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields of research.
Research indicates that ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate exhibits a range of biological activities. It has been studied for its potential anti-cancer properties, as well as its antibacterial and antifungal activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .
The synthesis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl bromoacetate with 4,5-difluoro-2-nitroaniline under basic conditions. This method allows for the formation of the desired ester through nucleophilic substitution. Purification can be achieved via recrystallization or column chromatography.
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate has diverse applications:
Studies on the interactions of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate have revealed its potential effects on various biological pathways. The compound's derivatives may interact with specific enzymes or receptors, influencing cellular processes such as apoptosis in cancer cells. Further research is ongoing to elucidate these mechanisms and their implications in drug development .
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |
| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |
| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |
These comparisons highlight ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate's unique combination of fluorination and nitro substitution, which influences its reactivity and biological activity compared to its analogs .